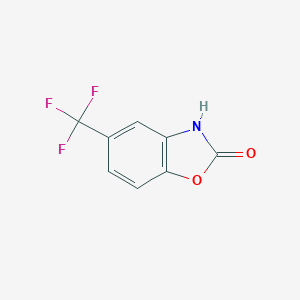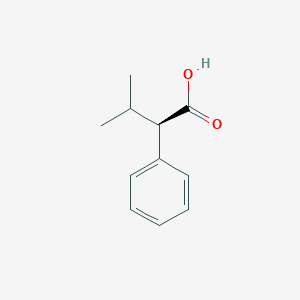![molecular formula C10H16O2 B082012 4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one CAS No. 14087-71-9](/img/structure/B82012.png)
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one is a bicyclic organic compound with the molecular formula C10H16O2. This compound is known for its unique structure, which includes a three-membered oxirane ring fused to a seven-membered ring. It is often used in various chemical reactions and has applications in scientific research.
Mechanism of Action
Target of Action
It has been reported as an anticapsin analog , suggesting that it may interact with proteins or enzymes involved in bacterial cell wall synthesis.
Mode of Action
As an anticapsin analog, it may inhibit the formation of active transcription factors essential for gene expression .
Result of Action
As an anticapsin analog, it may inhibit bacterial growth by interfering with cell wall synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one can be synthesized through the oxidation of cyclohexene using dendritic complexes . The reaction typically involves the use of oxidizing agents such as peracids or other suitable oxidants under controlled conditions to achieve the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar oxidation processes with appropriate scaling of reagents and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different products.
Reduction: It can be reduced under specific conditions to yield other derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Peracids, hydrogen peroxide, and other oxidants.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Various metal catalysts can be used to facilitate these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxygenated derivatives, while reduction can yield alcohols or other reduced forms.
Scientific Research Applications
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one has several applications in scientific research:
Chemistry: Used as a substrate to investigate the substrate specificity of various enzymes and catalysts.
Biology: Employed in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Comparison with Similar Compounds
Similar Compounds
β-Ionone-5,6-epoxide: A similar bicyclic compound with an epoxide ring.
7-Oxabicyclo[4.1.0]heptan-2-one: Another bicyclic compound with a similar structure but different substituents.
Uniqueness
4,4,7,7-Tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one is unique due to its specific substituents and the stability of its oxirane ring. This uniqueness makes it valuable for various chemical reactions and research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
14087-71-9 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
(1S,6R)-4,4,7,7-tetramethyl-3-oxabicyclo[4.1.0]heptan-2-one |
InChI |
InChI=1S/C10H16O2/c1-9(2)5-6-7(8(11)12-9)10(6,3)4/h6-7H,5H2,1-4H3/t6-,7-/m1/s1 |
InChI Key |
XAKBEOUVVTWXNF-RNFRBKRXSA-N |
SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C |
Isomeric SMILES |
CC1(C[C@@H]2[C@@H](C2(C)C)C(=O)O1)C |
Canonical SMILES |
CC1(CC2C(C2(C)C)C(=O)O1)C |
Key on ui other cas no. |
22841-82-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)













